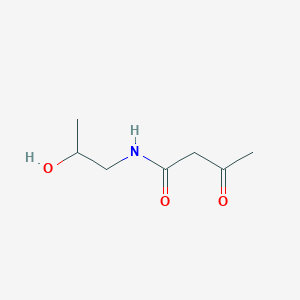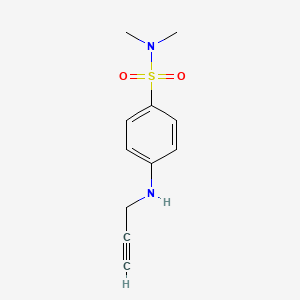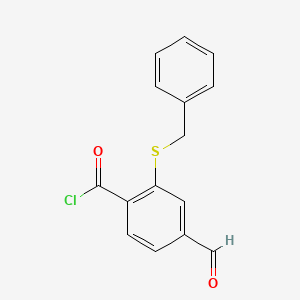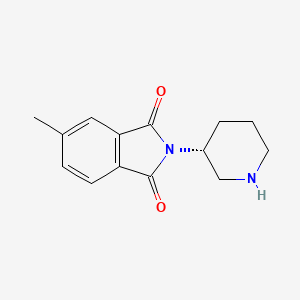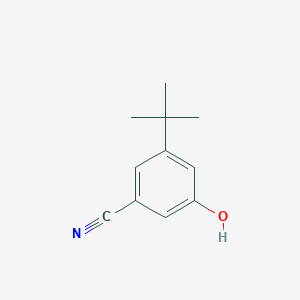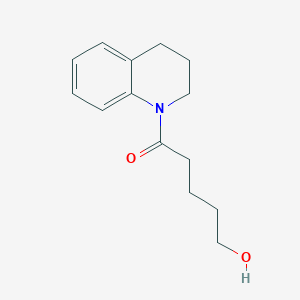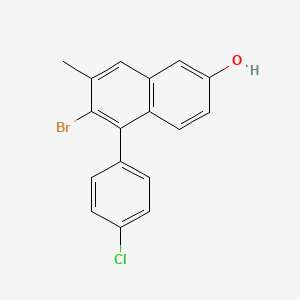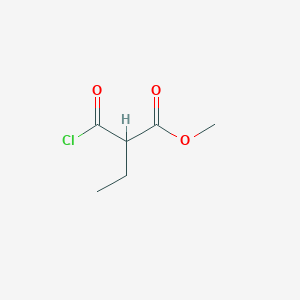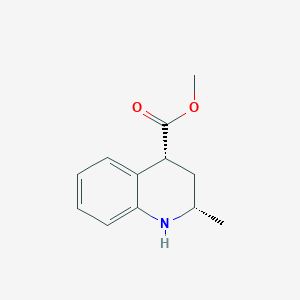
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is an organic compound with a complex structure that includes an indole ring substituted with a dimethylaminoethoxy group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dimethylaminoethoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole is replaced by the dimethylaminoethoxy moiety. The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring or the dimethylaminoethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethoxy group can enhance the compound’s ability to cross cell membranes, while the methoxy group can influence its binding affinity and selectivity. The indole ring is known to interact with various biological targets, potentially modulating signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylaminoethoxy group but lacks the indole and methoxy groups.
5-Methoxyindole: Contains the indole and methoxy groups but lacks the dimethylaminoethoxy group.
N,N-Dimethyltryptamine (DMT): Contains the indole ring and dimethylamino group but differs in the overall structure.
Uniqueness
2-((5-Methoxy-1H-indol-6-yl)oxy)-N,N-dimethylethan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[(5-methoxy-1H-indol-6-yl)oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)6-7-17-13-9-11-10(4-5-14-11)8-12(13)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
MFCOZZVJQJYWJD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C2C=CNC2=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
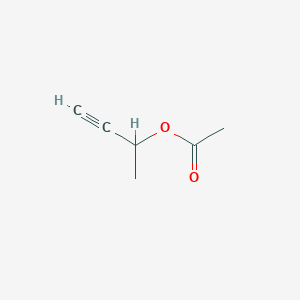
![2-Methylthio-4-[6-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8504266.png)
![Acetamide,n-[4-(7-ethyl-1,5,6,7-tetrahydro-6-oxopyrrolo[2,3-f]benzimidazol-2-yl)-3-methoxyphenyl]-](/img/structure/B8504267.png)
